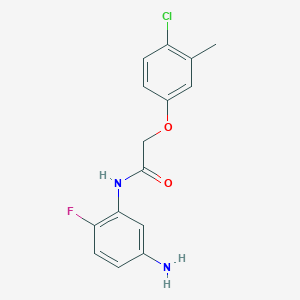

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

描述

属性

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-7-10(18)2-5-13(14)17/h2-7H,8,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRKUFDGVQOJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrolysis of (5-Amino-2-chloro-4-fluorophenyl) Ethyl Carbonate

-

- Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide (3-5 equivalents relative to substrate)

- Solvents: Methanol, ethanol, isopropanol, tetrahydrofuran, toluene, or mixtures with water

- Temperature: Room temperature to solvent boiling point (typically 35-50 °C)

- Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide, triethylbenzylammonium chloride, or crown ethers (e.g., 18-crown-6) enhance reaction rates and yields

- Reducing agents like hydrosulfite or sodium sulfite may be added to prevent product discoloration

Procedure:

The ethyl carbonate derivative is treated with aqueous base under stirring for several hours, followed by acidification (pH 5-8) with mineral acids like hydrochloric acid to precipitate the 5-amino-2-chloro-4-fluorophenol.Yields:

High isolated yields ranging from 95.9% to 97.2% have been reported in laboratory-scale syntheses.

Synthesis of (5-Amino-2-chloro-4-fluorophenyl) Ethyl Carbonate

Step 1: Formation of (2-Chloro-4-fluorophenyl) Ethyl Carbonate

- React 2-chloro-4-fluorophenol with ethyl chloroformate in aqueous medium with bases such as sodium hydroxide or potassium carbonate (1-3 equivalents)

- Use phase transfer catalysts to improve efficiency

- Control pH between 5-12 and temperature below 50 °C

- Yield: ~99%

Step 2: Nitration to (2-Chloro-4-fluoro-5-nitrophenyl) Ethyl Carbonate

- Nitration using nitric acid (1-2 equivalents) in solvents like chloroform, methylene chloride, or sulfuric acid mixtures at low temperatures (-20 to 30 °C)

- Yield: ~92-97%

Step 3: Reduction of Nitro Derivative to Amino Derivative

- Catalytic hydrogenation using Pd-C or Pt-C catalysts under hydrogen pressure (up to 20 kg/cm²) at 40-80 °C

- Alternatively, chemical reduction with iron powder and acid (HCl or acetic acid) at 40-100 °C

- Yield: ~94-96%

Formation of the Phenoxyacetamide Linkage

The second key structural fragment, the 2-(4-chloro-3-methylphenoxy)acetamide moiety, is typically prepared by coupling a substituted phenol with chloroacetyl chloride, followed by amidation with the appropriate aniline derivative.

Preparation of 2-(4-Chloro-3-methylphenoxy)acetyl Chloride

- React 4-chloro-3-methylphenol with chloroacetyl chloride in anhydrous conditions, often in the presence of a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.

Amidation with 5-Amino-2-fluorophenyl Derivative

- The acyl chloride intermediate is then reacted with 5-amino-2-fluorophenyl (or its substituted aniline derivative) under controlled temperature (0-25 °C) in a suitable solvent such as dichloromethane or tetrahydrofuran.

- Base such as pyridine or triethylamine is used to neutralize the HCl generated.

- The reaction proceeds to form the desired amide bond, yielding N-(5-amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

Summary of Preparation Steps in Tabular Form

| Step | Reactants / Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloro-4-fluorophenol + Ethyl chloroformate + Base | Aqueous base, 0-50 °C, phase transfer catalyst | ~99 | Formation of (2-chloro-4-fluorophenyl) ethyl carbonate |

| 2 | (2-Chloro-4-fluoro-phenyl) ethyl carbonate + HNO3 | Low temp (-20 to 30 °C), halogenated solvent | 92-97 | Nitration to nitro derivative |

| 3 | Nitro derivative + H2 + Pd-C or Fe + Acid | 40-80 °C, hydrogen pressure or chemical reduction | 94-96 | Reduction to amino derivative |

| 4 | Amino derivative + base hydrolysis | Aqueous base, 35-50 °C, phase transfer catalyst | 95-97 | Hydrolysis to 5-amino-2-chloro-4-fluorophenol |

| 5 | 4-Chloro-3-methylphenol + Chloroacetyl chloride + Base | Anhydrous, 0-25 °C | High | Formation of 2-(4-chloro-3-methylphenoxy)acetyl chloride |

| 6 | Acyl chloride + 5-amino-2-fluorophenyl derivative + Base | 0-25 °C, organic solvent | High | Amidation to final compound |

Research Findings and Optimization Notes

- Phase Transfer Catalysts: Use of quaternary ammonium salts or crown ethers significantly improves reaction rates and yields in both carbonate formation and hydrolysis steps.

- Base Equivalents: Using 3-5 equivalents of base in hydrolysis ensures complete conversion and minimizes side reactions.

- Temperature Control: Maintaining reaction temperatures below 50 °C during nitration and hydrolysis steps prevents decomposition and side product formation.

- Purification: Extraction with organic solvents such as methyl isobutyl ketone or toluene followed by recrystallization yields high-purity products.

- Catalytic Reduction: Choice of catalyst (Pd-C vs Pt-C) and reaction pressure can be optimized for scale-up to maximize yield and minimize catalyst loading.

化学反应分析

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

科学研究应用

Chemical Properties and Structure

The compound features a complex structure characterized by:

- Amino Group : Contributes to biological activity through potential enzyme interactions.

- Fluorinated Aromatic Ring : Enhances lipophilicity, potentially improving membrane permeability.

- Chloro-substituted Phenoxy Group : May influence binding affinity to biological targets.

The molecular weight of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is approximately 308.74 g/mol, and it exhibits properties such as a predicted boiling point of 539.4 °C and a density of 1.368 g/cm³ .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Preliminary studies suggest that it interacts with penicillin-binding proteins (PBPs), promoting cell lysis in bacterial strains such as Klebsiella pneumoniae. This mechanism positions it as a candidate for further development as an antibiotic .

Anti-inflammatory Properties

The compound has shown potential in anti-inflammatory assays, indicating its ability to modulate inflammatory pathways. This could make it useful in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

This compound may inhibit specific enzymes involved in key biochemical pathways. This property allows it to serve as a biochemical probe for studying enzyme interactions and could lead to the development of new therapeutic agents targeting various diseases .

作用机制

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

相似化合物的比较

Quinazolinone Derivatives ()

- Compound 7c: 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide Structural Difference: Replaces the 5-amino-2-fluorophenyl group with a quinazolinone ring. Properties: Melting point (255°C) suggests high crystallinity.

Thiadiazole Derivatives ()

- Compound 7d: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide Structural Difference: Incorporates a thiadiazole-pyridine hybrid scaffold. Activity: Exhibits potent cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells). The fluorine atom may enhance metabolic stability .

Methyl-Substituted Analogue ()

- Compound: N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide Structural Difference: Substitutes fluorine with a methyl group at the 2-position of the phenylamine ring.

Simplified Phenoxy Derivative ()

- Compound: N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide Structural Difference: Lacks the 3-methyl group on the phenoxy ring. Molecular Weight: 294.71 g/mol (vs. ~308.74 g/mol for the target compound). Implication: Reduced steric hindrance may alter binding kinetics in biological targets .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogous Compounds

Key Observations:

Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability (e.g., 7d’s cytotoxicity ). Methyl Groups: Increase lipophilicity and steric bulk (e.g., compound in ). Quinazolinone/Thiadiazole Cores: Introduce planar aromatic systems for target binding .

Biological Activity Trends: Thiadiazole derivatives (e.g., 7d) show notable cytotoxicity, likely due to heterocyclic DNA intercalation . Quinazolinone derivatives (e.g., 7c) target viral enzymes, leveraging hydrogen-bonding interactions .

生物活性

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, identified by its CAS number 1020056-19-2, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article discusses the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄ClFN₂O₂. It features an amino group, a fluorine atom on the phenyl ring, and a chloro-substituted phenoxy group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 308.74 g/mol |

| CAS Number | 1020056-19-2 |

| MDL Number | MFCD09997377 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives like this compound. The compound has been tested against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria : Moderately effective against Escherichia coli.

- Fungi : Demonstrated activity against Candida albicans.

The biological activity is influenced by the position of substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity, facilitating cell membrane penetration .

Anticancer Activity

The compound's anticancer properties have also been evaluated through in vitro studies using various cancer cell lines:

- Cytotoxicity Tests : The MTT assay was employed to assess cell viability against liver carcinoma cell line (HEPG2). The results indicated that certain structural modifications could enhance cytotoxic effects, with some derivatives exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that:

- Electron-donating groups (e.g., methoxy, methyl) enhance cytotoxicity.

- Electron-withdrawing groups reduce activity.

- The presence of halogens increases lipophilicity and membrane permeability.

This relationship underscores the importance of molecular modifications in enhancing the biological efficacy of compounds .

Case Studies

- Study on Antimicrobial Efficacy : A study assessed various chloroacetamides for their antimicrobial properties using standard protocols against clinical strains of bacteria and fungi. Results indicated that compounds with halogen substitutions were among the most potent .

- Cytotoxicity Evaluation in Cancer Research : In a comparative study involving multiple derivatives of N-(substituted phenyl) compounds, this compound showed promising results in inhibiting cancer cell proliferation, suggesting its potential as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。